molecular formula C11H11ClN4O2 B14928308 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B14928308
M. Wt: 266.68 g/mol
InChI Key: FKVKFAPUVALOHA-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenoxy group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with hydrazine hydrate to yield 2-chlorophenoxymethylhydrazine. The final step involves the cyclization of this intermediate with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use as a corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
  • 1-[(2-bromophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
  • 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carbohydrazide

Uniqueness

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H11ClN4O2/c12-8-3-1-2-4-10(8)18-7-16-6-5-9(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17)

InChI Key

FKVKFAPUVALOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NN)Cl

Origin of Product

United States

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